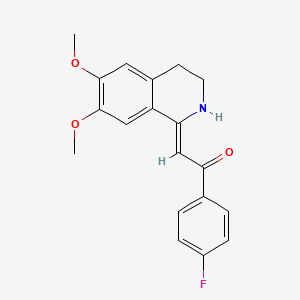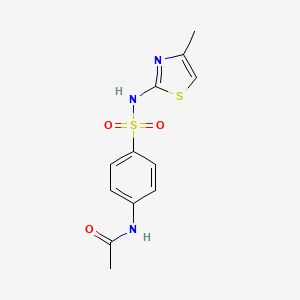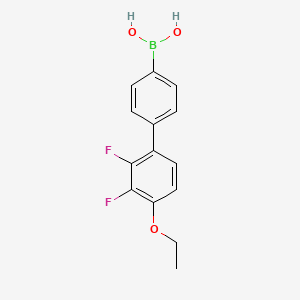
4-Ethoxy-2,3-difluoro-1,1'-biphenyl-4'-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of an ethoxy group, two fluorine atoms, and a boronic acid moiety attached to a biphenyl structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction, such as the Suzuki–Miyaura coupling, where an aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an appropriate phenol derivative reacts with an ethylating agent under basic conditions.
Boronic Acid Formation: The final step involves the conversion of an aryl halide to the corresponding boronic acid using a borylation reaction with a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Substitution: The fluorine atoms can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Substituted Biphenyls: Formed through nucleophilic substitution of fluorine atoms.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors due to its unique electronic properties.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid in chemical reactions involves the following steps:
Transmetalation: In the Suzuki–Miyaura coupling, the boronic acid group transfers an aryl group to the palladium catalyst.
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Reductive Elimination: The palladium-aryl complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylboronic Acid: Similar structure with a methoxy group instead of an ethoxy group.
4-Formylphenylboronic Acid: Contains a formyl group instead of an ethoxy group.
4-Ethoxyphenylboronic Acid: Lacks the fluorine atoms present in 4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid.
Uniqueness
4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid is unique due to the presence of both ethoxy and difluoro substituents, which impart distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
470461-10-0 |
|---|---|
Molekularformel |
C14H13BF2O3 |
Molekulargewicht |
278.06 g/mol |
IUPAC-Name |
[4-(4-ethoxy-2,3-difluorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C14H13BF2O3/c1-2-20-12-8-7-11(13(16)14(12)17)9-3-5-10(6-4-9)15(18)19/h3-8,18-19H,2H2,1H3 |
InChI-Schlüssel |
OLOOHRNUIBVNOK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C2=C(C(=C(C=C2)OCC)F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


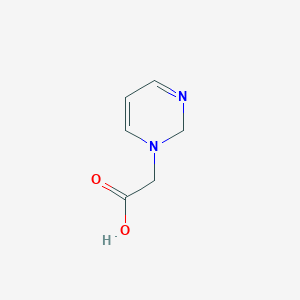

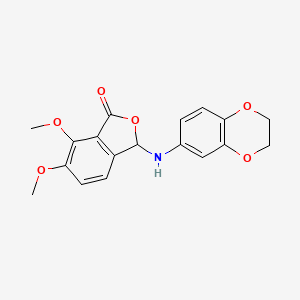
![(2R)-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14149908.png)
![3',6,6'-Tris(dimethylamino)spiro[2-benzofuran-3,9'-fluorene]-1-one](/img/structure/B14149913.png)
![(1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B14149924.png)
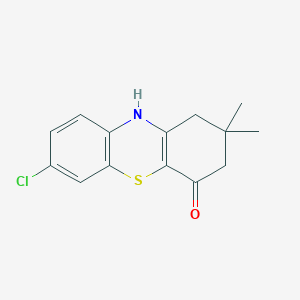
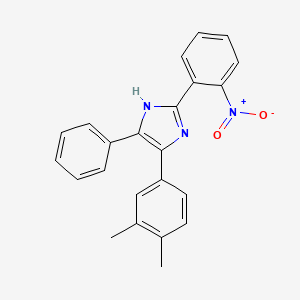

![2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B14149944.png)


